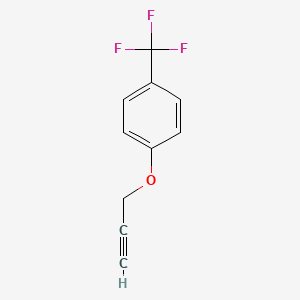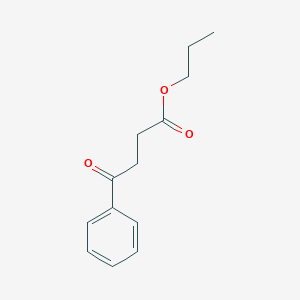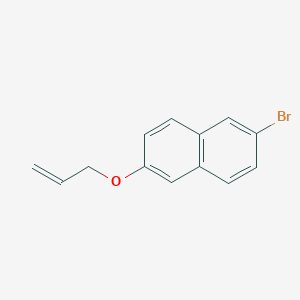
3-(p-Trifluoromethylphenoxy)-1-propyne
Overview
Description
3-(p-Trifluoromethylphenoxy)-1-propyne is an organic compound known for its unique chemical structure and properties It features a trifluoromethyl group attached to a phenoxy ring, which is further connected to a propyne chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Trifluoromethylphenoxy)-1-propyne typically involves the etherification of 1-chloro-4-trifluoromethylbenzene with propargyl alcohol in the presence of a base. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the ether bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(p-Trifluoromethylphenoxy)-1-propyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bond in the propyne chain to a double or single bond, leading to different saturated or unsaturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alkenes or alkanes. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
3-(p-Trifluoromethylphenoxy)-1-propyne has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for selective serotonin reuptake inhibitors (SSRIs) and other therapeutic agents.
Mechanism of Action
The mechanism of action of 3-(p-Trifluoromethylphenoxy)-1-propyne and its derivatives often involves the inhibition of specific enzymes or receptors. For instance, in the context of SSRIs, the compound inhibits the reuptake of serotonin by binding to the serotonin transporter, thereby increasing the availability of serotonin in the synaptic cleft. This action is crucial for its antidepressant effects .
Comparison with Similar Compounds
Similar Compounds
Nisoxetine: This compound differs by having an o-methoxy substituent instead of the p-trifluoromethyl group, leading to different pharmacological properties.
Uniqueness
3-(p-Trifluoromethylphenoxy)-1-propyne is unique due to its specific trifluoromethyl group positioning and the presence of a propyne chain.
Properties
IUPAC Name |
1-prop-2-ynoxy-4-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O/c1-2-7-14-9-5-3-8(4-6-9)10(11,12)13/h1,3-6H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRORDTRRXFYCDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90315933 | |
| Record name | 1-[(Prop-2-yn-1-yl)oxy]-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90315933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63878-78-4 | |
| Record name | NSC298260 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298260 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-[(Prop-2-yn-1-yl)oxy]-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90315933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Methyl 2-[(5-bromopyridine-3-carbonyl)amino]acetate](/img/structure/B7858164.png)
![Butanamide, 2-[(aminocarbonyl)amino]-4-(methylthio)-](/img/structure/B7858170.png)





![3-[(4-oxo-1H-quinazolin-2-yl)methylsulfanyl]propanoic acid](/img/structure/B7858205.png)
![Methyl 1-[(2-fluorophenyl)methyl]piperidine-4-carboxylate](/img/structure/B7858217.png)
![Methyl 1-[(3-bromophenyl)methyl]piperidine-4-carboxylate](/img/structure/B7858225.png)
